

Application Notes and Protocols:

Pharmacokinetic Analysis of DBPR108 in Rats

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Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979

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These application notes provide a detailed overview of the preclinical pharmacokinetic analysis of **DBPR108**, a novel, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor, with a focus on studies conducted in rats.[1][2] **DBPR108** has demonstrated significant antihyperglycemic activity in animal models, making its pharmacokinetic profile a critical aspect of its preclinical development.[3][4]

Introduction

DBPR108 is a potent and selective DPP-4 inhibitor.[5] By inhibiting the DPP-4 enzyme, **DBPR108** prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[6] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[6] Preclinical studies in rats have been instrumental in characterizing the in vivo pharmacological effects and pharmacokinetic properties of **DBPR108**. [3][4]

Data Presentation

Pharmacokinetic Parameters of DBPR108 in Rats

Note: Specific quantitative pharmacokinetic data for **DBPR108** in rats from the primary preclinical studies are not publicly available in their entirety. The following table is a representative placeholder for the types of parameters that would be determined in such a

study. Oral administration of **DBPR108** in rats has been shown to inhibit systemic plasma DPP-4 activities in a dose-dependent manner.[3][4]

Parameter	Dose 1 (mg/kg)	Dose 2 (mg/kg)	Dose 3 (mg/kg)
Cmax (ng/mL)	Data not available	Data not available	Data not available
Tmax (h)	Data not available	Data not available	Data not available
AUC0-t (ng·h/mL)	Data not available	Data not available	Data not available
AUC0-inf (ng·h/mL)	Data not available	Data not available	Data not available
t1/2 (h)	Data not available	Data not available	Data not available
CL/F (mL/min/kg)	Data not available	Data not available	Data not available
Vd/F (L/kg)	Data not available	Data not available	Data not available

Caption: Representative table of pharmacokinetic parameters for **DBPR108** following oral administration in rats.

Experimental Protocols

The following is a detailed, representative protocol for conducting a pharmacokinetic study of a novel DPP-4 inhibitor, such as **DBPR108**, in rats. This protocol is based on established methodologies for similar compounds.

Animal Model

- Species: Sprague-Dawley rats, male, 8-10 weeks old.
- Acclimation: Animals should be acclimated for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
- Health Status: Only healthy animals should be used for the study.

Formulation and Administration of DBPR108

- **Formulation:** **DBPR108** should be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water). The formulation should be prepared fresh on the day of dosing.
- **Dose Levels:** At least three dose levels should be selected to assess dose proportionality.
- **Administration:** **DBPR108** is administered orally via gavage to fasted rats (overnight fast). The volume of administration should be kept consistent (e.g., 5 mL/kg).

Blood Sampling

- **Route:** Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site.
- **Time Points:** A typical blood sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- **Sample Processing:** Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for DBPR108 Quantification

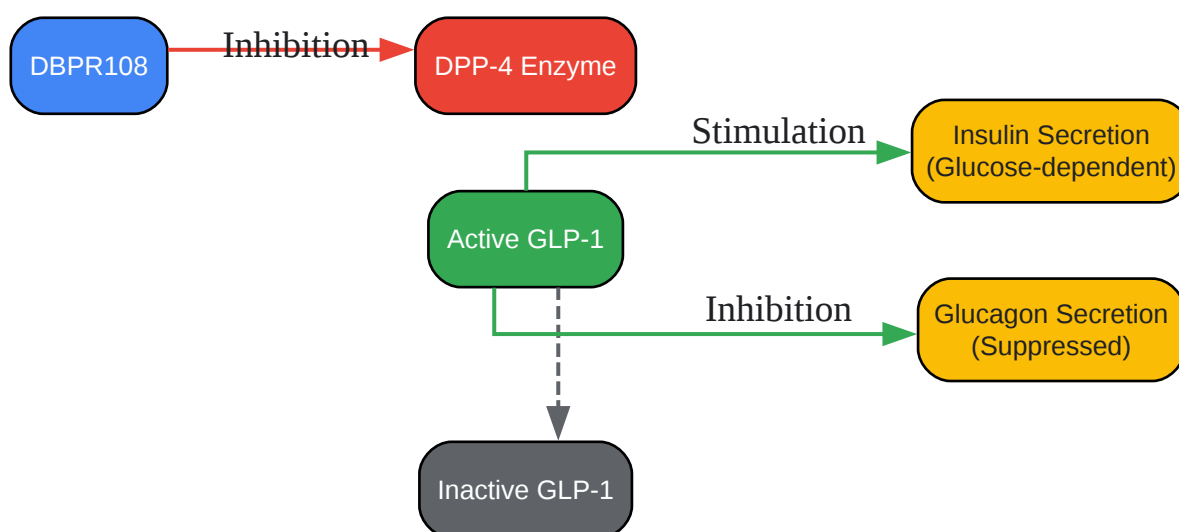
- **Methodology:** A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like **DBPR108** in plasma.
- **Sample Preparation:** Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
- **Chromatography:** Separation is achieved on a C18 reversed-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- **Mass Spectrometry:** Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
- **Validation:** The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

- Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
- Parameters: The key parameters to be determined include C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, t_{1/2}, CL/F, and Vd/F.

Mandatory Visualizations

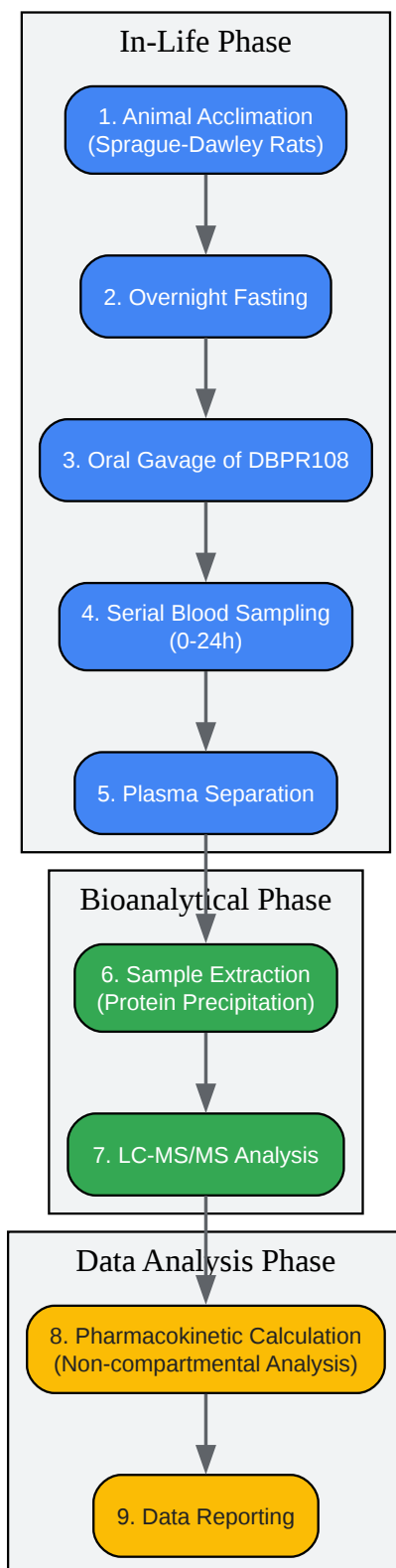
Signaling Pathway of DBPR108



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Caption: Mechanism of action of **DBPR108** as a DPP-4 inhibitor.

Experimental Workflow for Pharmacokinetic Analysis



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Caption: Experimental workflow for the pharmacokinetic analysis of **DBPR108** in rats.

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References

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